4-chloro-N-hydroxybenzenecarboximidoyl chloride
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Overview
Description
4-chloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the linear formula C7H5Cl2NO . It has a molecular weight of 190.03 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5Cl2NO . The InChI representation of this compound is InChI=1S/C7H5Cl2NO/c8-6-3-1-5 (2-4-6)7 (9)10-11/h1-4,11H .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.02 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 188.9748192 g/mol .
Scientific Research Applications
Synthesis in Medicinal Chemistry
4-Chloro-N-hydroxybenzenecarboximidoyl chloride is utilized in the synthesis of various compounds with potential medicinal applications. For instance, derivatives of this compound have shown antiproliferative and antiviral activities, particularly against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Environmental Chemistry and Toxicology
In environmental chemistry, derivatives of this compound have been examined for their effects on the degradation of certain dyes, such as Acid Orange 7, in advanced oxidation processes. These studies are crucial in understanding the behavior of chlorinated organic intermediates in water treatment processes (Yuan et al., 2011).
Polymer Science
In polymer science, this compound and its derivatives play a significant role. For example, they are used in the synthesis of polyhydroxylated ester analogs of the stilbene resveratrol, an important antioxidant agent (Andrus & Liu, 2006). Additionally, these compounds are involved in creating functionalized polymers for various applications, including in organic synthesis and as supports for solid-phase synthesis (Krajnc et al., 2006).
Organic Chemistry
In organic chemistry, compounds derived from this compound are used in various synthetic pathways. They serve as intermediates in synthesizing novel compounds with potential pharmaceutical applications, such as antimicrobial and anticancer agents (Koran et al., 2013).
Properties
CAS No. |
28123-63-9 |
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Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
(1E)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+ |
InChI Key |
JPBNMRDGFBFKLT-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)Cl |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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